molecular formula C14H11NO5 B1280427 5-(Benzyloxy)-2-nitrobenzoic acid CAS No. 61340-15-6

5-(Benzyloxy)-2-nitrobenzoic acid

Cat. No. B1280427
CAS RN: 61340-15-6
M. Wt: 273.24 g/mol
InChI Key: HUIYIFIIMHKYIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of intermediates and final products with nitrobenzoic acid derivatives. For instance, the synthesis of triazolone derivatives from 4-nitrobenzoic acid derivatives involves reactions with triethylamine and various aldehydes . Although the exact synthesis of 5-(benzyloxy)-2-nitrobenzoic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the crystal structure of 5-amino-2-nitrobenzoic acid was determined by X-ray diffraction, revealing intermolecular hydrogen bonds and a three-center hydrogen bond within the crystal structure . While the structure of 5-(benzyloxy)-2-nitrobenzoic acid is not provided, it is likely that it would also exhibit interesting structural features due to the presence of the benzyloxy and nitro groups.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives can be quite diverse. For instance, 2-nitro-5-thiocyanatobenzoic acid reacts with thiol groups to form S-cyano derivatives and mixed disulfide derivatives . The presence of the nitro group in 5-(benzyloxy)-2-nitrobenzoic acid suggests that it could undergo similar reactions, potentially serving as a reagent in the modification of biomolecules or in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives can be influenced by their functional groups. The nitro group is known to be electron-withdrawing, which can affect the acidity of the carboxylic acid group. The benzyloxy group could also influence the solubility and reactivity of the compound. While the specific properties of 5-(benzyloxy)-2-nitrobenzoic acid are not discussed, related compounds have been analyzed for their antioxidant activities, and their acidic properties have been investigated using potentiometric titration in non-aqueous solvents . These methods could be applied to 5-(benzyloxy)-2-nitrobenzoic acid to determine its properties.

Scientific Research Applications

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester

    • Application Summary : This study focuses on the synthesis and characterization of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. The research is part of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .
    • Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
    • Results : The study led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .
  • Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents

    • Application Summary : This review explores different chemical derivatives used as anti-melanogenic compounds. These include different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .
    • Methods of Application : After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .
    • Results : The review shows how appropriately designed scaffolds inspired by the structures of natural compounds are used to develop novel synthetic inhibitors .
  • Selection of Boron Reagents for Suzuki–Miyaura Coupling

    • Application Summary : This review discusses the selection of boron reagents for Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • Methods of Application : The review analyses the seven main classes of boron reagent that have been developed. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
    • Results : The review provides insights into the selection of boron reagents for specific Suzuki–Miyaura coupling conditions .
  • Benzylic Oxidations and Reductions

    • Application Summary : This study discusses the oxidation and reduction reactions at the benzylic position, which is the carbon atom next to the aromatic ring. These reactions are important in the synthesis of various organic compounds .
    • Methods of Application : The study discusses several methods for reducing nitro groups to amines, including using zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .
    • Results : The study provides a comprehensive understanding of the mechanisms and applications of benzylic oxidations and reductions .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application Summary : This study discusses the catalytic protodeboronation of pinacol boronic esters. The research involves the use of less nucleophilic (3,5-bis(trifluoromethyl)phenyl) lithium for boron ate complex formation .
    • Methods of Application : The study involves the use of different reagents and catalysts to achieve the desired reaction .
    • Results : The study led to the synthesis of indolizidine 209B (13), a complex organic compound .
  • 3-Benzyloxy-5-fluorophenylboronic Acid

    • Application Summary : 3-Benzyloxy-5-fluorophenylboronic acid is a chemical compound that is used in various chemical reactions .
    • Methods of Application : The specific methods of application depend on the particular reaction in which this compound is used .
    • Results : The results vary depending on the specific reaction and the other reagents used .

properties

IUPAC Name

2-nitro-5-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)12-8-11(6-7-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIYIFIIMHKYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462758
Record name 5-benzyloxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-nitrobenzoic acid

CAS RN

61340-15-6
Record name 5-benzyloxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC Venuti, RA Stephenson, R Alvarez… - Journal of medicinal …, 1988 - ACS Publications
Hybridization of structural elements of l, 2, 3, 5-tetrahydro-2-oxoimidazo [2, l-6] quinazoline ring system common to the cyclic AMP (cAMP) phosphodiesterase (PDE) inhibitors …
Number of citations: 144 pubs.acs.org
H Madani, AS Thompson, MD Threadgill - Tetrahedron, 2002 - Elsevier
An efficient synthetic route to 7-hydroxypyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione, an important potential ligand for the DNA minor groove, has been developed. Simultaneous …
Number of citations: 14 www.sciencedirect.com
MC Venuti, R Alvarez, JJ Bruno… - Journal of medicinal …, 1988 - ACS Publications
The cyclic AMP phosphodiesterase (cAMP PDE) inhibitor and cardiotonic agent lixazinone (IV-cyclohexyl-iV-methyl-4-[(l, 2, 3, 5-tetrahydro-2-oxoimidazo [2, l-í>] quinazolin-7-yl) oxy] …
Number of citations: 28 pubs.acs.org

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